Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, leading to the formation of the desired benzofuran derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Benzofuran derivatives, including this compound, are being explored for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate
- 2-Methyl-5-hydroxybenzofuran
- Ethyl 5-nitrobenzofuran-2-carboxylate
Uniqueness
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the benzofuran ring can significantly influence its reactivity and biological activity compared to other benzofuran derivatives .
Biological Activity
Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C10H9ClO4 and a molecular weight of approximately 232.63 g/mol. The compound features a benzofuran ring with specific substitutions that influence its biological activity:
- Chloro group at the 5-position
- Hydroxy group at the 3-position
- Carboxylate ester functionality
These structural characteristics contribute to its reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It can scavenge free radicals, which may provide protective effects against oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has shown promising antimicrobial properties , effective against a range of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to benzofurans have demonstrated inhibitory effects on GSK-3β, an enzyme implicated in cancer progression .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other similar compounds. The following table summarizes some related compounds, their structural features, and associated biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-hydroxybenzofuran-2-carboxylate | Hydroxy at position 3 | Antioxidant, antimicrobial |
Methyl 6-chloro-3-hydroxybenzofuran-2-carboxylate | Chloro at position 6 | Anticancer, anti-inflammatory |
Methyl 7-chloro-3-hydroxybenzofuran-2-carboxylate | Chloro at position 7 | Antimicrobial |
This comparison illustrates how variations in substitution patterns can significantly impact the biological activity of benzofuran derivatives.
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
- Antimicrobial Efficacy : In another study, this compound exhibited notable inhibitory effects against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.
- Cancer Cell Line Testing : Research involving pancreatic cancer cell lines showed that derivatives of benzofurans could reduce cell viability significantly at low concentrations, supporting the hypothesis that this compound may have similar effects .
Properties
Molecular Formula |
C10H7ClO4 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
CYXZIFNWSKXLSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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